Abexinostat hydrochloride

Description

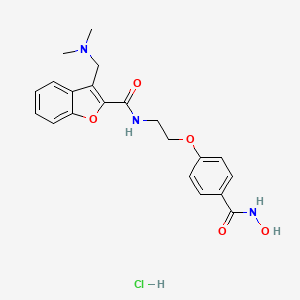

Structure

3D Structure of Parent

Properties

CAS No. |

783356-67-2 |

|---|---|

Molecular Formula |

C21H24ClN3O5 |

Molecular Weight |

433.9 g/mol |

IUPAC Name |

3-[(dimethylamino)methyl]-N-[2-[4-(hydroxycarbamoyl)phenoxy]ethyl]-1-benzofuran-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H23N3O5.ClH/c1-24(2)13-17-16-5-3-4-6-18(16)29-19(17)21(26)22-11-12-28-15-9-7-14(8-10-15)20(25)23-27;/h3-10,27H,11-13H2,1-2H3,(H,22,26)(H,23,25);1H |

InChI Key |

DCLVURDKBXJXFG-UHFFFAOYSA-N |

SMILES |

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |

Canonical SMILES |

CN(C)CC1=C(OC2=CC=CC=C21)C(=O)NCCOC3=CC=C(C=C3)C(=O)NO.Cl |

Other CAS No. |

783356-67-2 |

Origin of Product |

United States |

Chemical and Physical Properties of Abexinostat Hydrochloride

Abexinostat is a hydroxamic acid-based pan-histone deacetylase inhibitor. nih.govdrugbank.com Its chemical formula is C21H23N3O5, and it is a member of the 1-benzofuran class of organic compounds. nih.gov The hydrochloride salt form of Abexinostat has been developed, though it has been noted to have hygroscopic properties, which can pose challenges for industrial-scale use. google.com To address this, a tosylate salt of Abexinostat has also been synthesized and characterized. google.com

| Identifier | Value |

| IUPAC Name | 3-[(Dimethylamino)methyl]-N-{2-[4-(hydroxycarbamoyl)phenoxy]ethyl}-1-benzofuran-2-carboxamide |

| CAS Number | 783355-60-2 (Abexinostat), 783356-67-2 (Abexinostat hydrochloride) |

| Molecular Formula | C21H23N3O5 |

Mechanism of Action

Abexinostat functions as a potent pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC enzymes. nih.govpatsnap.com Its primary mechanism of action involves blocking the catalytic activity of these enzymes, leading to an accumulation of acetylated histones. nih.govhemonc.org This increase in histone acetylation results in a more relaxed chromatin structure, which allows for the transcription of genes that are normally silenced. nih.govpatsnap.com Among the transcribed genes are tumor suppressor genes, which can inhibit cell division and induce apoptosis (programmed cell death) in cancer cells. nih.govhemonc.org

In addition to its effects on histone acetylation, Abexinostat has been shown to decrease the expression of the DNA repair protein RAD51. nih.gov By reducing the levels of RAD51, Abexinostat impairs the ability of cancer cells to repair DNA double-strand breaks, which can increase their sensitivity to DNA-damaging agents. nih.govnih.gov

Synthesis of Abexinostat Hydrochloride

The synthesis of Abexinostat has been described in scientific literature and patents. One practical and convergent synthetic route involves the preparation of two key intermediates: 3-((dimethylamino)methyl)-benzofuran-2-carboxylic acid and methyl 4-(2-aminoethoxy)benzoate hydrochloride. clockss.org

The synthesis of the benzofuran (B130515) core can start from 1-(2-hydroxyphenyl)ethan-1-one. clockss.org The final steps involve the coupling of the two key intermediates to form the Abexinostat molecule. clockss.org The final product can then be purified. clockss.org Alternative synthetic strategies have also been reported, starting from 3-methylbenzofuran-2-carboxylic acid. google.com The preparation of the hydroxamic acid functional group is a critical step in the synthesis, often achieved using hydroxylamine (B1172632) hydrochloride. ugent.be

Mechanisms of Resistance and Reversal Strategies in Preclinical Models

Identification of Resistance Pathways to Abexinostat Hydrochloride

Resistance to anticancer agents, including HDAC inhibitors like Abexinostat, can arise through various cellular adaptations. patsnap.com These adaptations often involve complex molecular changes that allow cancer cells to survive and proliferate despite the presence of the therapeutic agent. nih.gov Key pathways implicated in resistance include epigenetic plasticity and the upregulation of mechanisms that reduce intracellular drug concentration.

Epigenetic mechanisms, which regulate gene expression without altering the DNA sequence, are central to both the action of and resistance to HDAC inhibitors. nih.govmdpi.com While Abexinostat targets histone acetylation, cancer cells can develop resistance through other epigenetic modifications that create a drug-tolerant "persister" state. nih.gov

Key epigenetic alterations include:

DNA Methylation: Cancer cells often display altered DNA methylation patterns, with widespread hypomethylation and focal hypermethylation at the promoter regions of tumor suppressor genes. mdpi.comwaocp.com Acquired resistance can be associated with changes in the methylation of genes that control cell survival, apoptosis, and drug metabolism pathways, effectively bypassing the effects of HDAC inhibition. waocp.com For instance, promoter hypomethylation can lead to the increased expression of drug resistance genes, including those for efflux pumps. portlandpress.com

Histone Modifications: Beyond the acetylation targeted by Abexinostat, other post-translational histone modifications can be altered in resistant cells. nih.gov These changes can lead to a chromatin state that is non-permissive to the gene expression changes induced by Abexinostat, contributing to transcriptional plasticity that drives resistance.

Non-coding RNAs: Dysregulation of non-coding RNAs, such as microRNAs, has been linked to the development of drug resistance by modulating the expression of genes involved in key cancer pathways. nih.gov

This epigenetic reprogramming allows a subset of slow-growing tumor cells to survive initial treatment and eventually acquire permanent resistance. nih.gov

A primary mechanism of multidrug resistance in cancer is the increased efflux of therapeutic agents from the cell, which reduces their intracellular concentration and, consequently, their effectiveness. mdpi.commedtechbcn.com This process is primarily mediated by the ATP-binding cassette (ABC) transporter superfamily of membrane proteins. mdpi.comnih.gov

Key ABC Transporters: The most well-characterized ABC transporters associated with multidrug resistance are P-glycoprotein (P-gp, encoded by the MDR1 or ABCB1 gene), Multidrug Resistance-Associated Protein 1 (MRP1, encoded by the ABCC1 gene), and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene). portlandpress.commedtechbcn.comnih.gov These transporters use the energy from ATP hydrolysis to actively pump a wide variety of substrates, including chemotherapeutic drugs, out of the cell. portlandpress.comnih.gov

Expression in Resistant Tumors: Overexpression of these efflux pumps is a common feature of tumors that are intrinsically resistant to chemotherapy (e.g., colon and kidney cancers) and those that acquire resistance after treatment (e.g., leukemia and breast cancer). nih.gov Preclinical studies have shown that cancer stem cells, which are often inherently resistant to therapy, display significantly high expression of these drug efflux pumps. portlandpress.com The ability of Abexinostat to act as a substrate for these pumps is a potential mechanism of resistance.

The table below summarizes key ABC transporters implicated in multidrug resistance.

| Transporter | Gene Name | Common Substrates | Role in Resistance |

|---|---|---|---|

| P-glycoprotein (P-gp) | ABCB1 (MDR1) | Large hydrophobic, positively charged molecules (e.g., Doxorubicin (B1662922), Vincristine) | A primary efflux pump conferring resistance to a wide range of chemotherapeutic agents. nih.govnih.gov |

| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | Hydrophobic uncharged molecules and water-soluble anionic compounds | Contributes to resistance by exporting drugs, often after conjugation with glutathione. nih.gov |

| Breast Cancer Resistance Protein (BCRP) | ABCG2 | Large hydrophobic, positively charged molecules (e.g., Doxorubicin, Methotrexate) | Important in drug resistance in cancer cells and cancer stem cells; affects pharmacokinetics. portlandpress.commdpi.com |

Strategies for Overcoming or Reversing Resistance

To combat the development of resistance to Abexinostat, preclinical research is focused on strategies that can either re-sensitize resistant cells or circumvent the molecular pathways driving resistance. patsnap.com

Since epigenetic alterations contribute to resistance, a logical approach is to use other epigenetic drugs to reverse these changes. waocp.com This strategy aims to "prime" the epigenome to restore sensitivity to a given therapy. wiley.com

Synergy Between Epigenetic Drugs: Combining different classes of epigenetic drugs, such as HDAC inhibitors and DNA methyltransferase (DNMT) inhibitors (e.g., 5-azacytidine), is a promising strategy. wiley.comnih.gov DNMT inhibitors can reverse the hypermethylation of tumor suppressor genes, potentially re-sensitizing cancer cells to the effects of HDAC inhibition by Abexinostat. waocp.comnih.gov

Restoring Chemosensitivity: Epigenetic therapy has been shown in preclinical models to restore sensitivity to chemotherapy in various cancers. wiley.com For example, treatment with the DNMT inhibitor decitabine (B1684300) can reverse cisplatin (B142131) resistance in ovarian cancer by reactivating epigenetically silenced genes. nih.gov A similar principle could apply to re-sensitizing cells to Abexinostat by targeting the specific epigenetic changes that confer resistance.

Combining Abexinostat with other anticancer agents is a key strategy to enhance anti-tumor effects and overcome resistance by targeting multiple oncogenic pathways simultaneously. patsnap.comtandfonline.com Preclinical studies have demonstrated the potential of such combinations.

Combination with Targeted Therapies: In preclinical models, combining HDAC inhibitors with other targeted agents has shown synergistic effects. For example, Abexinostat has been studied in combination with the VEGFR inhibitor pazopanib (B1684535) to reverse resistance to anti-angiogenic therapies. nih.govaacrjournals.orgescholarship.org The mechanism involves the epigenetic downregulation of hypoxia-inducible factor 1-alpha (HIF-1α) by Abexinostat, which disables a critical escape pathway used by tumors under VEGF inhibition. aacrjournals.orgyoutube.com

Combination with Chemotherapy: Preclinical evidence shows that Abexinostat can enhance the cytotoxicity of conventional chemotherapeutic agents like doxorubicin, particularly in sarcoma cell lines that are resistant to doxorubicin alone. nih.gov Abexinostat has also shown cooperative anti-tumor effects when combined with cisplatin in preclinical models of nasopharyngeal carcinoma. nih.gov This suggests that Abexinostat can lower the threshold for apoptosis induced by DNA-damaging agents.

The table below highlights key preclinical findings for Abexinostat in combination therapies.

| Combination Agent | Cancer Model | Observed Preclinical Effect | Reference |

|---|---|---|---|

| Pazopanib | Refractory solid tumors (e.g., Renal Cell Carcinoma) | Synergistic effect; Abexinostat downregulates HIF-1α, reversing resistance to pazopanib. | aacrjournals.org |

| Doxorubicin | Sarcoma cell lines | Effective in inhibiting the proliferation of sarcoma cells resistant to doxorubicin alone. | nih.gov |

| Cisplatin / Radiotherapy | Nasopharyngeal carcinoma (including patient-derived xenografts) | Cooperative anti-tumor effects observed, potentially through decreased levels of the DNA-repair protein RAD51. | nih.gov |

Synthetic Chemistry and Process Research for Abexinostat Hydrochloride

Novel Synthetic Pathways and Methodologies

The synthesis of Abexinostat, a complex benzohydroxamic acid-based histone deacetylase (HDAC) inhibitor, involves multi-step chemical processes. Research into its synthesis focuses on creating efficient and scalable methods. A key aspect of these synthetic strategies is the construction of the core molecular framework, which often involves the initial synthesis of a linear precursor molecule. researchgate.net This precursor is then subjected to an intramolecular cyclization reaction to form a key cyclic intermediate. researchgate.net

A common and crucial reaction in the synthesis of Abexinostat and similar benzohydroxamic acids is the formation of the hydroxamic acid group. ugent.be This is typically achieved in the final steps of the synthesis. The process often involves the conversion of a precursor, such as an ester or an amide, into the final hydroxamic acid moiety by reacting it with a hydroxylamine (B1172632) source, for instance, hydroxylamine hydrochloride with a base like potassium hydroxide. ugent.bescispace.com

Optimization of synthetic routes is critical for improving yield, purity, and industrial feasibility. For molecules with structural similarities to Abexinostat, significant efforts have been directed at the intramolecular cyclization step. researchgate.net One successful optimization strategy involves the simultaneous addition of the Boc-protected linear precursor and a condensation reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), into the reaction vessel at the same flow rate. researchgate.net This technique has been reported to yield the cyclized product in yields greater than 73%. researchgate.net The development of such optimized routes is essential for making the synthesis more efficient and reproducible. mdpi.com

The synthesis of Abexinostat relies on the successful preparation of several key precursor intermediates. A foundational intermediate is a linear precursor, which can be synthesized using a para-substituted phenylalanine derivative as a starting material. researchgate.net Following the creation of the linear chain, subsequent steps involve cyclization, reduction, and alkylation. researchgate.net For instance, after the intramolecular cyclization, the resulting cyclic compound may be reduced with reagents like borane (B79455) (BH₃) and then alkylated with a compound such as tert-butyl bromoacetate. researchgate.net

Advanced Characterization of Crystalline Forms for Industrial Applications (e.g., Tosylate Salt)

Abexinostat can be prepared in various salt forms, including the hydrochloride and tosylate salts. ipqwery.commedkoo.com The tosylate salt form, in particular, is noted in the literature. ipqwery.comfda.govnih.govcancer.gov The selection and characterization of a specific salt form and its solid-state properties are crucial stages in drug development. ias.ac.in Different solid-state forms of the same active pharmaceutical ingredient (API) can exhibit different physical and chemical properties, which can impact the drug's manufacturing, stability, and performance. pharmtech.com Therefore, a thorough investigation of these forms is necessary for industrial applications.

Polymorphism is the ability of a compound to exist in two or more different crystalline structures while maintaining the same chemical composition. wjpls.org These different forms, or polymorphs, arise from different arrangements or conformations of the molecules in the crystal lattice. wjpls.org Polymorphism is a significant consideration in the pharmaceutical industry because different polymorphs can have distinct solid-state properties, including:

Solubility and Dissolution Rate: Differences in lattice energy between polymorphs can lead to variations in solubility, which can, in turn, affect a drug's bioavailability. wjpls.orgkirsoplabs.co.uk

Stability: One polymorph is generally more thermodynamically stable than others under a given set of conditions. ias.ac.in Metastable forms can potentially convert to a more stable form over time, which can alter the drug product's properties. ias.ac.in

Processability: Properties like crystal habit (shape), density, and hygroscopicity can differ between polymorphs, impacting processes such as milling, granulation, and tableting. pharmtech.com

Given these factors, identifying and selecting the most stable polymorphic form is often preferred for a commercial drug product to ensure consistency and reliability. ias.ac.in The potential for polymorphism can be affected by factors such as the solvent used for crystallization and the temperature. medkoo.comwjpls.org

A variety of analytical techniques are employed to identify and characterize different crystalline forms of a pharmaceutical compound.

X-ray Powder Diffraction (XRPD) is a primary and powerful technique for the solid-state characterization of crystalline materials. wjpls.orgmdpi.com Since polymorphism relates to differences in the crystal lattice, each polymorphic form will produce a unique diffraction pattern. wjpls.org This pattern, which plots diffraction intensity against the diffraction angle (2θ), serves as a fingerprint for a specific crystalline phase, allowing for its identification. mpg.de

Spectroscopic Methods are also used to analyze and differentiate polymorphs.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can detect differences in the molecular environment and intermolecular interactions (like hydrogen bonding) between polymorphs, resulting in distinct spectra. wjpls.org

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: This method provides information about the local environment of atomic nuclei within the crystal lattice and can distinguish between different polymorphic forms.

Thermal Analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to measure thermal properties such as melting point and decomposition temperature, which can differ between polymorphs. wjpls.org

The table below summarizes key analytical techniques for form identification.

| Analytical Technique | Information Provided |

| X-ray Powder Diffraction (XRPD) | Provides a unique "fingerprint" based on the crystal lattice structure, enabling identification and quantification of different polymorphs. mdpi.commpg.de |

| Spectroscopy (IR, Raman, ssNMR) | Detects differences in molecular conformation and intermolecular bonding within the crystal structure. wjpls.org |

| Thermal Analysis (DSC, TGA) | Measures thermal transitions like melting point, which can vary between different solid forms. wjpls.org |

| Microscopy | Visualizes crystal habit and morphology, which can sometimes indicate the presence of different polymorphs. wjpls.org |

Q & A

Q. What is the mechanistic basis of Abexinostat hydrochloride’s antitumor activity in preclinical models?

this compound functions as a pan-inhibitor of histone deacetylases (HDACs), leading to hyperacetylation of histones and chromatin remodeling. This disrupts transcriptional repression of tumor suppressor genes, inducing cell cycle arrest and apoptosis . Additionally, it downregulates RAD51, a critical DNA repair protein, sensitizing cancer cells to DNA-damaging agents like cisplatin or radiation . Researchers should validate HDAC inhibition using enzymatic assays (e.g., fluorometric HDAC activity kits) and monitor RAD51 expression via Western blotting to confirm target engagement.

Q. Which in vitro assays are optimal for assessing Abexinostat’s cytotoxicity and synergism with other therapies?

- MTT assays : Measure cell viability after exposure to varying concentrations of Abexinostat (typical range: 0.1–10 µM) over 48–72 hours .

- Clonogenic assays : Evaluate long-term survival of cancer cells post-treatment, particularly when combined with irradiation (e.g., 1–4 Gy doses) .

- Synergy analysis : Use Chou-Talalay or Bliss independence models to quantify cooperative effects with cisplatin or other chemotherapeutics .

Q. How should researchers ensure reproducibility in studies involving this compound?

- Detailed protocols : Document drug preparation (e.g., solvent used, stock concentration stability) and treatment conditions (e.g., exposure time, cell density) .

- Validation controls : Include reference HDAC inhibitors (e.g., vorinostat) to benchmark activity and confirm assay specificity .

- Data sharing : Provide raw data (e.g., dose-response curves, Western blot images) in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory data on RAD51 suppression by Abexinostat across cell lines be resolved?

Contradictions may arise from differences in:

- Cell lineage : EBV-positive vs. EBV-negative models (e.g., higher RAD51 depletion in C17 xenografts vs. other models) .

- Treatment duration : Prolonged exposure (e.g., >72 hours) may be required for significant RAD51 downregulation.

- Experimental endpoints : Combine Western blotting with functional DNA repair assays (e.g., γ-H2AX foci quantification) to correlate protein levels with repair capacity .

Q. What methodological considerations are critical when designing combination therapies with Abexinostat and DNA-damaging agents?

- Sequencing : Administer Abexinostat before or concurrently with cisplatin/radiation to maximize RAD51 suppression and DNA damage accumulation .

- Dose optimization : Use preclinical xenograft data (e.g., 12.5 mg/kg Abexinostat BID + 2 mg/kg cisplatin weekly) to guide clinical trial dosing .

- Toxicity monitoring : Track hematological and gastrointestinal adverse effects, as HDAC inhibitors often exhibit dose-limiting toxicities.

Table 1 : Key Parameters from Preclinical Combination Studies (Adapted from )

| Model Type | Abexinostat Dose | Cisplatin Dose | Irradiation Dose | Outcome (Tumor Growth Inhibition) |

|---|---|---|---|---|

| C17 PDX | 12.5 mg/kg BID | 2 mg/kg weekly | 1 Gy | 68% reduction |

| C15 PDX | 12.5 mg/kg BID | 2 mg/kg weekly | 1 Gy | 54% reduction |

Q. How can researchers optimize Abexinostat dosing in xenograft models to balance efficacy and toxicity?

- Dose escalation : Start with 10 mg/kg BID and incrementally increase to 15 mg/kg, monitoring weight loss and blood counts.

- Treatment schedule : Intermittent dosing (e.g., 4 days/week for 3 weeks) reduces cumulative toxicity while maintaining efficacy .

- Pharmacodynamic markers : Measure histone acetylation in peripheral blood mononuclear cells (PBMCs) to correlate drug exposure with target modulation.

Q. What strategies validate HDAC isoform selectivity of Abexinostat to rule out off-target effects?

- Isoform-specific assays : Use recombinant HDAC isoforms (e.g., HDAC1, HDAC6) in enzymatic inhibition assays.

- siRNA knockdown : Silence individual HDACs and assess if Abexinostat’s effects are attenuated.

- Transcriptomic profiling : RNA sequencing can identify off-target gene expression changes unrelated to HDAC inhibition .

Methodological Best Practices

- Data presentation : Avoid overcrowding figures with chemical structures; highlight key findings like RAD51 suppression or synergy scores (Figure 1 in ).

- Literature integration : Contextualize findings using NCI Thesaurus definitions and prior clinical trial data on HDAC inhibitors .

- Ethical compliance : For in vivo studies, adhere to institutional guidelines for xenograft monitoring and endpoint criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.